molecular formula C5H15N2O3PS B1664874 Amifostine CAS No. 20537-88-6

Amifostine

Número de catálogo: B1664874
Número CAS: 20537-88-6
Peso molecular: 214.23 g/mol
Clave InChI: JKOQGQFVAUAYPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La amifostina es un adyuvante citoprotector utilizado principalmente en la quimioterapia y la radioterapia contra el cáncer. Se comercializa bajo el nombre comercial Ethyol. Este compuesto es conocido por su capacidad para proteger los tejidos normales de los efectos nocivos de los agentes quimioterapéuticos que se unen al ADN y la radiación. La amifostina es un profármaco de tiofosfato orgánico que se hidroliza in vivo a su metabolito activo, que proporciona los efectos citoprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La amifostina se sintetiza a través de un proceso de varios pasos que implica la reacción de 2-(3-aminopropilamino)etanetiol con ácido fosforoso. Las condiciones de reacción normalmente implican el uso de disolventes como metanol o etanol y requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de amifostina implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, pero optimizadas para la eficiencia y el rendimiento. Se emplean técnicas como la molienda en húmedo por bolas y la molienda por chorro para producir micropartículas inhalables de amifostina para la administración pulmonar de fármacos .

Análisis De Reacciones Químicas

Tipos de reacciones

La amifostina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que implican amifostina incluyen fosfatasa alcalina para la hidrólisis y varios agentes oxidantes y reductores para sus propiedades antioxidantes. Las reacciones normalmente ocurren en condiciones fisiológicas, como la temperatura corporal y el pH neutro .

Principales productos formados

El principal producto formado por la hidrólisis de la amifostina es su metabolito activo, 2-((3-aminopropil)amino)etanetiol (WR-1065), que es responsable de sus efectos citoprotectores .

Aplicaciones Científicas De Investigación

Radioprotection in Oncology

Amifostine has been primarily utilized to mitigate the side effects of radiotherapy:

  • Head and Neck Cancer : A Phase III trial demonstrated that this compound significantly reduced the incidence of acute xerostomia (dry mouth) from 78% to 51% and chronic xerostomia from 57% to 34% without compromising the efficacy of radiotherapy .
  • Ovarian Cancer : In patients undergoing cisplatin chemotherapy, this compound was shown to reduce cumulative renal toxicity and protect against severe mucositis and neurotoxicity .

Chemotherapy Protection

This compound is also employed to protect against the toxic effects of chemotherapeutic agents:

  • Cisplatin Regimen : In a randomized trial involving carboplatin-paclitaxel chemotherapy, this compound administration led to a reduction in severe mucositis and neurotoxicity, highlighting its protective role against chemotherapy-induced side effects .

Local Application for Mucositis

Recent studies have explored the local application of this compound for treating acute buccal mucositis:

  • A study on guinea pigs showed that topical administration of this compound significantly improved outcomes compared to saline controls, suggesting its potential for local use in radiation therapy settings .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferencePatient PopulationTreatment RegimenKey Findings
Ovarian Cancer PatientsCarboplatin + Paclitaxel with/without this compoundReduced severe mucositis; lower neurotoxicity
Head and Neck Cancer PatientsDaily this compound before radiationDecreased acute/chronic xerostomia; preserved antitumor efficacy
Guinea Pigs with MucositisTopical this compound before RTSignificant reduction in mucositis scores

Mecanismo De Acción

La amifostina ejerce sus efectos a través de varios mecanismos:

    Desintoxicación: Desintoxica los metabolitos reactivos del platino y los agentes alquilantes.

    Eliminación de radicales libres: Elimina los radicales libres para proteger las células del daño oxidativo.

    Protección del ADN: Acelera la reparación del ADN e inhibe la apoptosis.

    Hipoxia celular: Induce hipoxia celular y altera la expresión genética

Comparación Con Compuestos Similares

La amifostina es única entre los agentes citoprotectores debido a sus propiedades radioprotectoras de amplio espectro. Los compuestos similares incluyen:

La amifostina destaca por su capacidad para proteger selectivamente los tejidos normales sin reducir la eficacia de los tratamientos contra el cáncer .

Actividad Biológica

Amifostine, also known as WR-2721 or Ethyol, is an organic thiophosphate compound primarily recognized for its cytoprotective properties. It is utilized in clinical settings to mitigate the side effects of chemotherapy and radiotherapy, particularly in patients with head and neck cancers and those undergoing treatment with carboplatin and paclitaxel. The biological activity of this compound is characterized by its ability to enhance antioxidant enzyme activity, protect normal tissues from radiation damage, and reduce the toxicity associated with cancer therapies.

This compound acts as a free radical scavenger, providing protection against oxidative stress. Upon administration, it is dephosphorylated to its active form, which can then exert protective effects on normal tissues while potentially sparing tumor cells. This selective cytoprotection is crucial in preserving the integrity of healthy tissues during cancer treatments.

Key Biological Activities

  • Antioxidant Enzyme Induction :
    • This compound has been shown to significantly elevate the activity of manganese superoxide dismutase (SOD2) in various tissues, contributing to its protective effects against oxidative damage .
    • In a study involving mouse models, SOD2 activity was notably increased in the pancreas, small intestine, and spleen following this compound treatment .
  • Radioprotection :
    • Clinical trials have demonstrated that this compound reduces the incidence of acute xerostomia (dry mouth) and mucositis in patients undergoing radiotherapy for head and neck cancers. For instance, one trial reported a reduction in grade >2 acute xerostomia from 78% to 51% when this compound was administered prior to radiation therapy .
    • In another study focusing on ovarian cancer patients receiving carboplatin-paclitaxel chemotherapy, this compound provided some protection against severe mucositis and neurotoxicity .
  • Gene Expression Modulation :
    • Research indicates that this compound influences the expression of several genes involved in cellular metabolism and stress response. For example, significant increases in mRNA levels of PDK1 and LDHA were observed shortly after administration .

Case Study 1: Head and Neck Cancer

A phase III randomized trial evaluated the efficacy of this compound as a radioprotector in patients with head and neck squamous cell carcinoma. Patients receiving this compound experienced a significant reduction in acute and chronic xerostomia without compromising tumor control or overall survival rates . The study highlighted that while nausea was a common side effect (53% incidence), serious adverse events were relatively low.

Case Study 2: Ovarian Cancer

In a multicenter trial involving ovarian cancer patients treated with carboplatin and paclitaxel, this compound demonstrated protective effects against hematological toxicities such as neutropenia and thrombocytopenia. The incidence of severe mucositis was significantly lower in the group receiving this compound compared to the control group .

Research Findings Summary

Study TypePopulationTreatmentKey Findings
Phase III TrialHead & Neck Cancer PatientsThis compound + RadiotherapyReduced acute xerostomia from 78% to 51%, maintained tumor control
Phase III TrialOvarian Cancer PatientsThis compound + Carboplatin-PaclitaxelLower incidence of severe mucositis (4.7% vs 15.4%) and neurotoxicity (3.7% vs 7.2%)
Animal StudyMouse ModelsThis compound AdministrationElevated SOD2 activity; enhanced radiation resistance in tumor cells

Propiedades

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQGQFVAUAYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59178-37-9 (di-hydrochloride salt), 63717-27-1 (monohydrate)
Record name Amifostine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8022585
Record name Amifostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amifostine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.87e+01 g/L, Water approximately 450 (mg/mL), 95% Ethanol < 0.01 (mg/mL), Chloroform < 0.01 (mg/mL), Toluene < 0.01 (mg/mL)
Record name Amifostine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMIFOSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amifostine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHIOFOS
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296961%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

The thiol metabolite is responsible for most of the cytoprotective and radioprotective properties of amifostine. It is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents as well as scavenges free radicals. Other possible effects include inhibition of apoptosis, alteration of gene expression and modification of enzyme activity., Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite (WR-1065). The pharmacologically active free sulfhydryl is believed to bind to and detoxify cytotoxic platinum-containing metabolites of cisplatin and scavenge free radicals induced by the drug. Cytoprotection against cisplatin-induced toxicity appears to result from prevention and/or, to a lesser extent, reversal of DNA platination by the drug (cisplatin-DNA adducts). Healthy cells appear to be protected preferentially because of the increased cellular uptake of amifostine and more rapid generation of the active free sulfhydryl metabolite in these cells compared with malignant cells. Because healthy cells have better perfusion, higher capillary alkaline phosphatase activity, and higher pH than malignant cells, and actively concentrate amifostine while malignant cells absorb the drug passively, there is increased cellular uptake of amifostine and more rapid generation of the free active sulfhydryl; therefore, compared with malignant cells, healthy cells appear to be selectively protected by amifostine against cisplatin-induced cytotoxicity., Similar to the drug's chemoprotection, amifostine's radioprotective effect may occur preferentially in healthy rather than malignant cells secondary to the drug's increased cellular uptake and conversion to the active sulfhydryl. Amifostine's radioprotectant effect appears to be mediated at least in part by removal of oxygen from tissues. Sulfhydryl compounds such as amifostine also appear to protect cells from the cytotoxic effects of radiation by scavenging hydroxyl radicals and repairing radiation-induced DNA radicals through donation of hydrogen., Amifostine can lower serum calcium concentrations, including total, ionized, and ultrafilterable calcium, but clinically important hypocalcemia occurs rarely during cytoprotective therapy with the drug. The hypocalcemic effect of amifostine appears to result from inhibition of parathyroid hormone secretion and bone resorption and from facilitation of urinary calcium excretion., Amifostine (WR-2721) is an inorganic thiophosphate-cytoprotective agent developed to selectively protect normal tissues against the toxicity of chemotherapy and radiation. We have previously shown that amifostine protects both chicken embryo chorioallantoic membrane (CAM) vessels and cells from the effects of X-rays. In the present work, we studied the effect of amifostine on angiogenesis in vivo, using the CAM model. Amifostine decreased the number of CAM vessels in a dose-dependent manner, without being toxic for the tissue. It also decreased the mRNA levels of both vascular endothelial growth factor (VEGF) isoforms VEGF(165) and VEGF(190), 6 and up to 48 hr after its application onto the CAM. Similarly, it decreased the mRNA levels of inducible nitric-oxide synthase, 24 and 48 hr after drug application. Furthermore, amifostine decreased the deposited amounts of laminin and collagen I 24 hr after its application, without affecting the expression of the corresponding genes. The protein amounts and activity of matrix metalloproteinase-2 were not affected, whereas the expression of the corresponding gene was decreased up to 48 hr after drug application. Finally, the activity of plasmin was increased 6 hr after amifostine application and remained increased at later time points. These findings suggest that amifostine alters the expression of several molecules implicated in the angiogenesis process and affects the composition of the extracellular matrix in a way that leads to inhibition of angiogenesis. Such an antiangiogenic action of amifostine, together with its radioprotective effects, further supports its use in combination with radiotherapy for increased therapeutic efficacy., For more Mechanism of Action (Complete) data for AMIFOSTINE (7 total), please visit the HSDB record page.
Record name Amifostine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMIFOSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder

CAS No.

20537-88-6
Record name Amifostine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20537-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amifostine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifostine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name amifostine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name amifostine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amifostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminopropyl)aminoethyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIFOSTINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILA426L95O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIFOSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amifostine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amifostine
Reactant of Route 2
Amifostine
Reactant of Route 3
Amifostine
Reactant of Route 4
Amifostine
Reactant of Route 5
Reactant of Route 5
Amifostine
Reactant of Route 6
Reactant of Route 6
Amifostine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.